Jbj-09-063 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

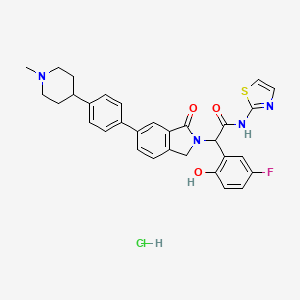

C31H30ClFN4O3S |

|---|---|

Molecular Weight |

593.1 g/mol |

IUPAC Name |

2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C31H29FN4O3S.ClH/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);1H |

InChI Key |

WRPISHRFWKJLSS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Jbj-09-063 Hydrochloride: A Technical Guide to its Mechanism of Action as a Mutant-Selective Allosteric EGFR Inhibitor

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the mechanism of action of Jbj-09-063 hydrochloride, a potent and selective epidermal growth factor receptor (EGFR) inhibitor.

Core Mechanism of Action

This compound is a fourth-generation, orally bioavailable, mutant-selective allosteric inhibitor of EGFR.[1][2][3][4] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), Jbj-09-063 binds to a distinct allosteric site on the EGFR kinase domain.[5] This unique binding mode allows it to effectively inhibit EGFR signaling in the context of mutations that confer resistance to previous generations of TKIs, particularly the C797S mutation.[1][2][5] The compound has demonstrated significant activity against various EGFR mutations, including those that are sensitive and resistant to existing therapies.[1][2]

The binding of this compound to the allosteric site induces a conformational change in the EGFR protein, which in turn inhibits its kinase activity. This leads to a downstream blockade of key signaling pathways that are critical for tumor cell proliferation and survival. Specifically, this compound has been shown to significantly inhibit the phosphorylation of EGFR itself, as well as the downstream signaling proteins Akt and ERK1/2.[1][2][3][4][6][7]

Quantitative Data: Inhibitory Activity

The potency of this compound has been quantified against various clinically relevant EGFR mutations. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro enzymatic and cell-based assays.

| Target | IC50 (nM) | Assay Type |

| EGFR L858R | 0.147 | Enzymatic |

| EGFR L858R/T790M | 0.063 | Enzymatic |

| EGFR L858R/T790M/C797S | 0.083 | Enzymatic |

| EGFR LT/L747S | 0.396 | Enzymatic |

| Ba/F3 Cells (expressing mutant EGFR) | 50 | Cell-based |

| Ba/F3 Cells (with Cetuximab) | 6 | Cell-based |

Data sourced from multiple references.[1][2][3][4][6]

Signaling Pathway Inhibition

This compound effectively abrogates the downstream signaling cascades initiated by mutant EGFR. The diagram below illustrates the canonical EGFR signaling pathway and the points of inhibition by this compound.

Caption: EGFR signaling pathway and inhibition by Jbj-09-063.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments. Below are generalized methodologies for the key assays cited in the literature.

-

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant EGFR mutants.

-

Methodology: A common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]

-

Recombinant EGFR kinase domains (e.g., L858R/T790M, L858R/T790M/C797S) are incubated with a substrate peptide and ATP in a reaction buffer.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin to detect a biotinylated substrate) are added.

-

The HTRF signal is read on a compatible plate reader, and the IC50 values are calculated from the dose-response curves.

-

-

Objective: To assess the effect of this compound on the growth of cancer cells harboring EGFR mutations.

-

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a frequently used method.[5][8]

-

Cells (e.g., Ba/F3 cells engineered to express specific EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.

-

The plate is incubated to stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

The IC50 values for cell growth inhibition are determined from the resulting dose-response curves.

-

-

Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

-

Methodology:

-

Cancer cell lines with relevant EGFR mutations are treated with this compound at various concentrations for a specific duration.

-

Following treatment, the cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, Akt, and ERK1/2.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to assess the degree of phosphorylation inhibition.

-

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Caption: General experimental workflow for Jbj-09-063 evaluation.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant non-small cell lung cancer. Its allosteric mechanism of action allows it to overcome key resistance mechanisms that limit the efficacy of other EGFR inhibitors. The potent and selective inhibition of mutant EGFR and its downstream signaling pathways, as demonstrated by the comprehensive in vitro and in vivo data, underscores its potential as a valuable therapeutic agent. Further research and clinical development are warranted to fully elucidate its clinical utility.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JBJ-09-063 | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Jbj-09-063 hydrochloride: A Fourth-Generation Allosteric EGFR Inhibitor

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of Jbj-09-063 hydrochloride, a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Developed to address acquired resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), Jbj-09-063 represents a significant advancement in the field. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological and chemical processes.

Introduction: Overcoming Resistance in EGFR-Mutant NSCLC

First, second, and third-generation EGFR TKIs have revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the emergence of on-target resistance mutations, most notably T790M and C797S, ultimately limits their efficacy.[1] Third-generation covalent inhibitors like osimertinib, while effective against the T790M "gatekeeper" mutation, are rendered ineffective by the C797S mutation, which prevents the crucial covalent bond formation in the ATP-binding site.[1][2]

This challenge spurred the development of fourth-generation inhibitors that employ a different mechanism of action. Jbj-09-063 is an allosteric inhibitor, binding to a pocket distinct from the ATP-binding site.[3][4] This allows it to bypass resistance mechanisms that affect ATP-competitive binding, offering a therapeutic option for patients with triple-mutant (e.g., L858R/T790M/C797S) EGFR NSCLC.[1]

Discovery of Jbj-09-063: A Scaffold Hopping Approach

The discovery of Jbj-09-063 was the result of a strategic "scaffold hopping" approach, building upon a previous isoindolinone-based allosteric inhibitor, JBJ-04-125-02. While potent, the isoindolinone scaffold, with its combination of amide and phenol groups, presented a potential risk of chemical instability.[2][5] The research aimed to identify a new chemical scaffold that retained high potency against mutant EGFR while eliminating this liability.[2][5]

This led to the exploration of a quinazolinone core. The optimization of this new series culminated in the identification of compound 34 , later designated as Jbj-09-063.[2][5] This novel compound demonstrated superior potency and favorable pharmacokinetic properties, establishing it as an improved in vivo tool compound for targeting osimertinib-resistant NSCLC.[2]

Synthesis of this compound

The synthesis of Jbj-09-063 is achieved through a multi-step process, as detailed in the supplementary materials of Gero et al., 2022. The following diagram outlines the key synthetic transformations.

Note: The detailed, step-by-step synthetic protocol with specific reagents, reaction conditions, and purification methods is proprietary and detailed within the primary literature. Researchers should refer to Gero et al., Bioorg Med Chem Lett, 2022, for the complete experimental procedures.

Mechanism of Action and Signaling Pathway

Jbj-09-063 functions as a negative allosteric modulator of mutant EGFR.[6] It binds to a pocket on the EGFR kinase domain that is spatially distinct from the ATP-binding site. This binding stabilizes an inactive conformation of the kinase, thereby preventing the phosphorylation of EGFR and the subsequent activation of downstream pro-survival signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways.[6][7][8] A critical feature of Jbj-09-063 is its ability to form a hydrogen bond with Aspartate 855 (D855) and a pi-stacking interaction with Phenylalanine 856 (F856) within the DFG motif of the kinase domain, as confirmed by co-crystal structure analysis (PDB: 7JXQ).[9]

References

- 1. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer | Semantic Scholar [semanticscholar.org]

- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Target Validation of Jbj-09-063 Hydrochloride in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with mutations in the Epidermal Growth Factor Receptor (EGFR) being a key driver in a significant subset of patients. While tyrosine kinase inhibitors (TKIs) targeting EGFR have transformed the treatment landscape, the emergence of resistance mutations necessitates the development of novel therapeutic strategies. Jbj-09-063 hydrochloride is a potent, mutant-selective, allosteric inhibitor of EGFR that has demonstrated significant preclinical activity in NSCLC models, including those harboring TKI-resistant mutations. This document provides a comprehensive technical overview of the target validation of Jbj-09-063, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Introduction: The Challenge of EGFR-Mutant NSCLC and the Advent of Allosteric Inhibition

Activating mutations in EGFR, such as the L858R point mutation and exon 19 deletions, lead to constitutive activation of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, promoting cell proliferation, survival, and metastasis.[1][2] First and second-generation EGFR TKIs, which compete with ATP at the kinase domain, have shown clinical benefit. However, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation. Third-generation TKIs, such as osimertinib, were designed to overcome T790M-mediated resistance but can be rendered ineffective by subsequent mutations like C797S.

Jbj-09-063 represents a novel approach to circumventing these resistance mechanisms. As a mutant-selective allosteric inhibitor, it binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[3][4] This allows it to inhibit EGFR activity in a non-competitive manner and maintain efficacy against mutations that confer resistance to traditional TKIs.[3]

Mechanism of Action of this compound

Jbj-09-063 functions as an allosteric inhibitor of mutant EGFR.[3] Its binding to a pocket remote from the ATP-binding site induces a conformational change in the kinase domain, thereby inhibiting its catalytic activity. This mechanism is particularly effective against EGFR harboring activating mutations. A key aspect of its action is the significant inhibition of the phosphorylation of EGFR itself, as well as downstream signaling molecules Akt and ERK1/2.[5][6] This blockade of critical signaling cascades ultimately leads to the suppression of tumor cell growth and proliferation.

Signaling Pathway of Jbj-09-063 Inhibition in EGFR-Mutant NSCLC

Caption: Jbj-09-063 allosterically inhibits mutant EGFR, blocking downstream signaling pathways.

Quantitative Data Summary

The preclinical efficacy of Jbj-09-063 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of Jbj-09-063 against Mutant EGFR

| EGFR Mutant | IC50 (nM) | Cell Line | Assay Type | Reference |

| L858R | 0.147 | Ba/F3 | Cell Viability | [5][6][7] |

| L858R/T790M | 0.063 | Ba/F3 | Cell Viability | [5][6][7] |

| L858R/T790M/C797S | 0.083 | Ba/F3 | Cell Viability | [5][6][7] |

| LT/L747S | 0.396 | Ba/F3 | Cell Viability | [5][7] |

| Ba/F3 (alone) | 50 | Ba/F3 | Cell Viability | [8] |

| Ba/F3 (with Cetuximab) | 6 | Ba/F3 | Cell Viability | [8] |

Table 2: In Vivo Efficacy of Jbj-09-063 in NSCLC Xenograft Models

| Xenograft Model | EGFR Mutation | Treatment and Dose | Outcome | Reference |

| H1975 | L858R/T790M | 50 mg/kg and 100 mg/kg | Dose-dependent decrease in tumor volume, as effective as osimertinib. | [3][8] |

| DFCI52 (PDX) | L858R/T790M | 50 mg/kg | Similar efficacy to osimertinib, with more rapid tumor outgrowth after dosing cessation. | [3][8] |

| H3255GR-C797S | L858R/T790M/C797S | Combination with osimertinib | Enhanced efficacy compared to single agents. | [3] |

| DFCI52-C797S | L858R/T790M/C797S | Combination with osimertinib | Enhanced efficacy compared to single agents. | [3] |

Table 3: Pharmacokinetic Parameters of Jbj-09-063 in Mice

| Parameter | Value | Route of Administration | Reference |

| IV Clearance | 5.0 ml/min/kg | Intravenous (i.v.) | [8] |

| Bioavailability | 14.6% | Oral (p.o.) | [8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of Jbj-09-063.

Cell Lines and Culture Conditions

-

Ba/F3 cells expressing various EGFR mutations were cultured in RPMI media.[3]

-

H1975 and H3255 human NSCLC cell lines were cultured in RPMI media.[3]

-

The DFCI52 patient-derived cell line was also maintained in RPMI media.[3]

In Vitro Cell Viability Assays

The inhibitory effect of Jbj-09-063 on cell growth was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining the IC50 of Jbj-09-063 using a luminescence-based assay.

-

Protocol:

-

Cells were seeded in 96-well plates at an appropriate density.

-

After allowing the cells to adhere overnight, they were treated with a serial dilution of this compound.

-

The plates were incubated for 72 hours.[3]

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was performed according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

Data was normalized to DMSO-treated controls, and IC50 values were calculated using non-linear regression analysis.

-

Western Blot Analysis for Protein Phosphorylation

Western blotting was used to determine the effect of Jbj-09-063 on the phosphorylation of EGFR and its downstream targets.

Experimental Workflow for Western Blot Analysis

Caption: Step-by-step workflow for assessing protein phosphorylation via Western blot.

-

Protocol:

-

NSCLC cells were treated with various concentrations of Jbj-09-063 for 24 hours.[3]

-

Cells were lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phosphorylated EGFR, Akt, and ERK1/2.

-

After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

The anti-tumor efficacy of Jbj-09-063 was evaluated in mouse xenograft models of NSCLC.

-

Animal Models:

-

H1975, DFCI52, H3255GR-C797S, and DFCI52-C797S cells were implanted subcutaneously into immunocompromised mice.[3]

-

-

Treatment:

-

Once tumors reached a palpable size, mice were randomized into treatment groups.

-

This compound was administered orally at the indicated doses.[8]

-

Tumor volume was measured regularly using calipers.

-

-

Endpoint:

-

The study was terminated when tumors in the control group reached a predetermined size, and the tumor growth inhibition was calculated.

-

Pharmacokinetic Studies

Pharmacokinetic properties of Jbj-09-063 were assessed in mice.

-

Administration:

-

Jbj-09-063 was administered both intravenously (3 mg/kg) and orally (20 mg/kg).[8]

-

-

Sampling:

-

Blood samples were collected at various time points after administration.

-

-

Analysis:

-

Plasma concentrations of Jbj-09-063 were determined by LC-MS/MS.

-

Pharmacokinetic parameters, including clearance and bioavailability, were calculated.

-

Conclusion and Future Directions

The comprehensive preclinical data strongly support the target validation of this compound as a promising therapeutic agent for EGFR-mutant NSCLC. Its unique allosteric mechanism of action allows it to overcome common resistance mechanisms that limit the efficacy of current EGFR TKIs. The potent in vitro activity against a range of EGFR mutations, including the challenging T790M and C797S variants, coupled with significant in vivo tumor growth inhibition, underscores its clinical potential.

Future research should focus on further elucidating the mechanisms of resistance to allosteric inhibitors, exploring rational combination strategies to enhance efficacy and delay the onset of resistance, and advancing Jbj-09-063 into clinical trials to evaluate its safety and efficacy in patients with advanced EGFR-mutant NSCLC. The continued development of novel agents like Jbj-09-063 is crucial for improving outcomes for this patient population.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. JBJ-09-063 | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Unraveling the Molecular Grips: A Technical Guide to the Jbj-09-063 Hydrochloride Binding Site on EGFR

For Immediate Release

BOSTON, MA – In the intricate dance of targeted cancer therapy, understanding the precise interaction between a drug and its molecular target is paramount. This whitepaper provides a detailed technical overview of the binding characteristics of Jbj-09-063 hydrochloride, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this guide synthesizes crystallographic data, quantitative binding affinities, and key experimental methodologies to illuminate the core of Jbj-09-063's mechanism of action.

This compound has emerged as a promising agent against therapy-resistant forms of EGFR, particularly those harboring mutations that confer resistance to conventional ATP-competitive inhibitors.[1][2] Its allosteric mode of action, targeting a site distinct from the highly conserved ATP-binding pocket, represents a key strategy to overcome acquired resistance in non-small cell lung cancer (NSCLC).[3]

Quantitative Analysis of Binding Affinity

This compound demonstrates exceptional potency against various clinically relevant EGFR mutants. The following table summarizes its inhibitory concentrations (IC50) as determined by in vitro kinase assays.

| EGFR Mutant | IC50 (nM) |

| EGFR L858R | 0.147 |

| EGFR L858R/T790M | 0.063 |

| EGFR L858R/T790M/C797S | 0.083 |

| EGFR LT/L747S | 0.396 |

Data sourced from multiple studies.[2][4]

The Allosteric Binding Pocket: A Structural Perspective

The definitive elucidation of the Jbj-09-063 binding site comes from a 1.8 Å co-crystal structure of the inhibitor in complex with the EGFR T790M/V948R mutant (PDB ID: 7JXQ). This high-resolution structure reveals that Jbj-09-063 nestles into a novel allosteric pocket.

Key molecular interactions underpinning this binding include:

-

A critical hydrogen bond formed with the backbone of Aspartate 855 (D855) .

-

A pi-stacking interaction with the side chain of Phenylalanine 856 (F856) in the DFG motif.

These interactions are crucial for the stabilization of the inhibitor within the allosteric site, leading to the effective inhibition of the kinase. The unique nature of this pocket, formed as a result of the L858R mutation, is a key determinant of the inhibitor's mutant selectivity.[3]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed methodologies for key experiments are provided below.

In Vitro EGFR Kinase Assay (HTRF-based)

This assay is fundamental for determining the inhibitory potency of compounds like Jbj-09-063.

Protocol:

-

Reagent Preparation: Recombinant EGFR kinase domains (e.g., L858R/T790M) are diluted in kinase buffer. A serial dilution of this compound is prepared. ATP and the HTRF substrate are prepared in the appropriate reaction buffer.

-

Assay Plating: The serially diluted Jbj-09-063 is added to the wells of a low-volume 384-well plate. The EGFR kinase is then added, and the mixture is incubated briefly.

-

Reaction Initiation: The kinase reaction is started by the addition of the ATP and HTRF substrate mixture.

-

Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

-

Detection: The plate is read on an HTRF-compatible plate reader, which measures the fluorescence emission at two different wavelengths.

-

Data Analysis: The ratio of the two fluorescence signals is calculated. These ratios are then plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is determined.[3]

X-ray Crystallography

Determining the co-crystal structure of Jbj-09-063 with EGFR was a pivotal step in understanding its binding mode.

Protocol:

-

Protein Expression and Purification: The EGFR kinase domain, often with specific mutations to aid in crystallization and mimic the target conformation (e.g., T790M/V948R), is expressed in a suitable system (e.g., insect cells) and purified to homogeneity.

-

Complex Formation: The purified EGFR kinase domain is incubated with a molar excess of this compound to ensure complete binding.

-

Crystallization: The EGFR-inhibitor complex is subjected to crystallization screening using techniques such as vapor diffusion to identify conditions that yield high-quality crystals.

-

Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction, typically at a synchrotron source to obtain high-resolution data.

-

Structure Determination and Refinement: The diffraction data is processed, and the structure is solved using methods like molecular replacement. The resulting electron density map is used to build and refine the atomic model of the protein-ligand complex.

Downstream Signaling Inhibition

The binding of Jbj-09-063 to the allosteric site of EGFR effectively inhibits its kinase activity, leading to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival.[2][4] The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Western blot analyses have confirmed that treatment with Jbj-09-063 leads to a significant reduction in the phosphorylation of EGFR itself, as well as key downstream effectors such as Akt and ERK1/2.[2][4] This demonstrates that the allosteric inhibition at the kinase domain translates into a functional blockade of oncogenic signaling cascades.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its allosteric mechanism of action, potent and selective inhibition of clinically relevant mutants, and the detailed structural understanding of its binding site provide a solid foundation for its further clinical development. The experimental protocols and pathway analyses presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of precision oncology.

References

- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preclinical Development of JBJ-09-063 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of JBJ-09-063 hydrochloride, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). JBJ-09-063 has demonstrated significant promise in overcoming resistance to existing EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3] This document outlines the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts and Mechanism of Action

JBJ-09-063 is an oral, allosteric inhibitor that selectively targets mutant forms of EGFR.[1][2] Unlike ATP-competitive inhibitors, JBJ-09-063 binds to a distinct site on the EGFR kinase domain, stabilizing an inactive conformation.[2][4] This allosteric mechanism allows it to be effective against EGFR mutations that confer resistance to first, second, and third-generation TKIs, including the T790M and C797S mutations.[3] Preclinical studies have shown that JBJ-09-063 significantly inhibits the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2, thereby impeding tumor cell growth and survival.[5][6][7][8][9]

The development of JBJ-09-063 represents a strategic approach to address acquired resistance in EGFR-mutant NSCLC.[3] Its efficacy has been demonstrated in both TKI-sensitive and resistant preclinical models.[3][6][7]

Quantitative Data Summary

The preclinical efficacy of JBJ-09-063 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Enzymatic Inhibition (IC50)

| EGFR Mutant | JBJ-09-063 IC50 (nM) |

| L858R | 0.147[5][6][7][8][9] |

| L858R/T790M | 0.063[5][6][7][8][9] |

| L858R/T790M/C797S | 0.083[5][6][7][8][9] |

| LT/L747S | 0.396[5][6][7][8][9] |

Table 2: In Vitro Cellular Activity

| Cell Line | Background | JBJ-09-063 IC50 | Notes |

| Ba/F3 | Engineered with EGFR mutations | 50 nM (single agent)[6][7][9] | IC50 improves to 6 nM in combination with Cetuximab.[6][7][9] |

| H3255GR | EGFR T790M mutation | Effective at inhibiting growth[7][9] | This cell line is resistant to gefitinib.[7][9] |

| H1975 | Exogenously expressing osimertinib-resistant mutations | Effective[6][7][9] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | EGFR Mutation | JBJ-09-063 Dosage | Outcome |

| H1975 | L858R/T790M | 50 mg/kg and 100 mg/kg | Dose-dependent decrease in tumor volume, as effective as osimertinib (25 mg/kg).[2][6] |

| DFCI52 (patient-derived) | L858R/T790M | 50 mg/kg | Similarly effective as osimertinib, though with more rapid tumor outgrowth after treatment cessation.[2][6] |

Table 4: Pharmacokinetic Properties in Mice

| Parameter | JBJ-09-063 | JBJ-04-125-02 (predecessor) |

| IV Clearance (mL/min/kg) | 15.7[2][6] | 5.0[2][6] |

| Bioavailability (%) | 14.6[2][6] | 3.0[2] |

| Dosing | 3 mg/kg IV, 20 mg/kg PO[6][7][9] | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments conducted during the evaluation of JBJ-09-063.

In Vitro Enzymatic Inhibition Assay

-

Enzyme Source : Recombinant EGFR kinase domains (e.g., L858R/T790M) were used.

-

Assay Buffer : Prepare a suitable kinase assay buffer.

-

Inhibitor Preparation : JBJ-09-063 was serially diluted to achieve a range of concentrations.

-

Reaction Initiation : The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP were incubated with the various concentrations of JBJ-09-063.

-

Detection : Kinase activity was measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

-

Data Analysis : The percentage of kinase activity relative to a DMSO control was plotted against the inhibitor concentration. IC50 values were calculated using non-linear regression analysis.[10]

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding : Cancer cell lines (e.g., Ba/F3, H1975, DFCI52) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells were treated with increasing concentrations of JBJ-09-063, a positive control (e.g., osimertinib), and a vehicle control (DMSO) for 72 hours.[2]

-

Lysis and Luminescence Reading : After the incubation period, a cell lysis and ATP detection reagent (like CellTiter-Glo®) was added to each well. The plate was then incubated to stabilize the luminescent signal.

-

Data Acquisition : Luminescence, which is proportional to the number of viable cells, was measured using a plate reader.

-

Analysis : Cell viability was expressed as a percentage relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of viability against the log of the inhibitor concentration.[10]

Western Blot Analysis for Phospho-Protein Levels

-

Cell Culture and Treatment : Cells were cultured and treated with specified concentrations of JBJ-09-063 or control compounds for a defined period (e.g., 24 hours).[2]

-

Protein Extraction : Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration in each lysate was determined using a BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting : The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK1/2.

-

Detection : After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : The intensity of the bands corresponding to the phosphorylated proteins was normalized to the total protein levels to assess the degree of inhibition.

In Vivo Xenograft Studies

-

Animal Model : Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Implantation : Human cancer cells (e.g., H1975 or patient-derived DFCI52 cells) were subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization : Tumors were allowed to grow to a palpable size. Mice were then randomized into treatment and control groups.

-

Drug Administration : JBJ-09-063 was administered orally at specified doses (e.g., 50 mg/kg or 100 mg/kg) daily or as per the study design.[2] The control group received a vehicle solution.

-

Tumor Volume Measurement : Tumor dimensions were measured regularly (e.g., twice a week) with calipers, and tumor volume was calculated.

-

Pharmacodynamic Analysis : In some studies, tumors were harvested at specific time points after dosing to assess the in vivo inhibition of EGFR signaling via western blot.[11]

-

Data Analysis : Tumor growth curves were plotted for each treatment group to evaluate the anti-tumor efficacy of JBJ-09-063.

Mandatory Visualizations

Signaling Pathway Inhibition by JBJ-09-063

Caption: JBJ-09-063 allosterically inhibits mutant EGFR, blocking downstream PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of JBJ-09-063 in xenograft mouse models.

References

- 1. drughunter.com [drughunter.com]

- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. JBJ-09-063 | TargetMol [targetmol.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In Vivo Efficacy of Jbj-09-063 Hydrochloride: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of Jbj-09-063 hydrochloride, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC), particularly in tumors harboring EGFR mutations that confer resistance to existing tyrosine kinase inhibitors (TKIs). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action and Preclinical Rationale

This compound is an allosteric inhibitor that targets EGFR, a key driver of cell proliferation and survival in many cancers.[1][2] It exhibits high potency against various EGFR mutations, including the TKI-sensitive L858R mutation and the resistant T790M and C797S mutations.[1][2][3][4][5] By binding to a site distinct from the ATP-binding pocket, Jbj-09-063 can overcome resistance mechanisms that affect traditional EGFR TKIs.[1][2] Its mechanism of action involves the inhibition of EGFR phosphorylation, which subsequently blocks downstream signaling through the Akt and ERK1/2 pathways, ultimately leading to decreased tumor cell growth and proliferation.[3][4][5][6]

Quantitative In Vivo Efficacy Data

The in vivo anti-tumor activity of this compound has been evaluated in several xenograft models of human NSCLC. The following tables summarize the key findings from these studies.

Table 1: Efficacy of this compound in the H1975 Xenograft Model (EGFR L858R/T790M)

| Treatment Group | Dose | Route of Administration | Tumor Growth Inhibition | Comparison to Osimertinib |

| Vehicle Control | - | Oral | - | - |

| Jbj-09-063 HCl | 50 mg/kg | Oral | Dose-dependent decrease in tumor volume | As effective as Osimertinib (25 mg/kg)[1][6] |

| Jbj-09-063 HCl | 100 mg/kg | Oral | Dose-dependent decrease in tumor volume | As effective as Osimertinib (25 mg/kg)[1][6] |

| Osimertinib | 25 mg/kg | Oral | Significant tumor growth inhibition | - |

Table 2: Efficacy of this compound in the DFCI52 Patient-Derived Xenograft Model (EGFR L858R/T790M)

| Treatment Group | Dose | Route of Administration | Tumor Growth Inhibition | Comparison to Osimertinib |

| Vehicle Control | - | Oral | - | - |

| Jbj-09-063 HCl | 50 mg/kg | Oral | Significant decrease in tumor volume | Similarly effective as Osimertinib (25 mg/kg)[1][6] |

| Osimertinib | 25 mg/kg | Oral | Significant tumor growth inhibition | More sustained tumor regression post-treatment compared to Jbj-09-063[1] |

Pharmacokinetic Profile

Jbj-09-063 has favorable pharmacokinetic properties that support oral dosing.[6]

Table 3: Pharmacokinetic Parameters of Jbj-09-063 in Mice

| Parameter | Value |

| IV Clearance | 15.7 ml/min/kg |

| Bioavailability | 14.6% |

Experimental Protocols

In Vivo Xenograft Studies

Animal Models:

-

Female athymic nude mice were used for the xenograft studies.

-

The H1975 human NSCLC cell line, which harbors the EGFR L858R/T790M double mutation, was used to establish subcutaneous tumors.

-

The DFCI52 patient-derived xenograft model, also containing the EGFR L858R/T790M mutation, was utilized.

Tumor Implantation and Growth Monitoring:

-

H1975 cells were subcutaneously injected into the flanks of the mice.

-

Tumor growth was monitored regularly, and tumor volume was calculated using the formula: (Length x Width²) / 2.

Dosing and Administration:

-

This compound was formulated in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in water for oral administration.

-

Dosing was initiated once tumors reached a specified volume.

-

The compound was administered orally at doses of 50 mg/kg and 100 mg/kg.

-

Osimertinib, used as a comparator, was also administered orally at a dose of 25 mg/kg.

Efficacy Assessment:

-

The primary endpoint was the change in tumor volume over the course of the treatment.

-

Statistical analyses were performed to compare the anti-tumor efficacy of this compound with the vehicle control and osimertinib.

Pharmacodynamic Studies

Animal Model and Dosing:

-

H1975 tumor-bearing mice were used.

-

A single oral dose of this compound (50 mg/kg) was administered.

Sample Collection:

-

Tumor tissues were collected at various time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours).

Western Blot Analysis:

-

Tumor lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.

-

A loading control, such as β-actin, was used to ensure equal protein loading.

-

Secondary antibodies conjugated to a detectable marker were used for visualization.

Visualizations

Signaling Pathway of this compound

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. JBJ-09-063 | EGFR | 2820336-67-0 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Advantage: A Technical Guide to the Downstream Signaling Effects of Jbj-09-063 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jbj-09-063 hydrochloride is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth analysis of the mechanism of action of Jbj-09-063 and its impact on crucial downstream signaling pathways. By targeting a novel allosteric site, Jbj-09-063 effectively circumvents common resistance mechanisms to traditional ATP-competitive EGFR tyrosine kinase inhibitors (TKIs). This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and provides visual representations of the affected signaling cascades to support further research and development in oncology.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule frequently implicated in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). While several generations of EGFR TKIs have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation and the C797S mutation, presents a significant clinical challenge. This compound is a fourth-generation EGFR inhibitor that utilizes an allosteric mechanism of action, allowing it to effectively inhibit EGFR activity in both TKI-sensitive and resistant settings. This guide delves into the molecular interactions and downstream consequences of Jbj-09-063 administration.

Mechanism of Action

This compound functions as a negative allosteric modulator of mutant EGFR[1]. Unlike traditional TKIs that compete with ATP at the kinase domain's active site, Jbj-09-063 binds to a distinct, allosteric pocket. This binding induces a conformational change in the EGFR protein, thereby inhibiting its kinase activity and subsequent downstream signaling. This unique mechanism allows Jbj-09-063 to be effective against EGFR mutants that are resistant to ATP-competitive inhibitors.

Quantitative Analysis of this compound Activity

The potency of this compound has been demonstrated across a range of EGFR mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound against Mutant EGFR

| EGFR Mutant | IC50 (nM) |

| L858R | 0.147[2][3][4][5] |

| L858R/T790M | 0.063[2][3][4][5] |

| L858R/T790M/C797S | 0.083[2][3][4][5] |

| LT/L747S | 0.396[2][3][4] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Background | IC50 (nM) | Notes |

| Ba/F3 | Expressing EGFR mutants | 6 - 50 | IC50 of 50 nM as a single agent, and 6 nM when combined with Cetuximab[6][7]. |

| H1975 | EGFR L858R/T790M | Not explicitly stated | Effective in inhibiting cell growth[8]. |

| H3255GR | Gefitinib-resistant (EGFR T790M) | Not explicitly stated | Leads to a significant increase in apoptosis[7]. |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | EGFR Mutation | Dosage | Outcome |

| H1975 | L858R/T790M | 50 mg/kg and 100 mg/kg | Dose-dependent decrease in tumor volume, as effective as Osimertinib[6][8]. |

| DFCI52 (patient-derived) | L858R/T790M | 50 mg/kg | Similarly effective as Osimertinib, with a more rapid decrease in tumor outgrowth after treatment[6][8]. |

Downstream Signaling Pathways Affected by this compound

This compound significantly inhibits the phosphorylation of EGFR, which in turn blocks the activation of two major downstream signaling cascades: the PI3K/Akt pathway and the RAS/RAF/MEK/ERK (MAPK) pathway. Both of these pathways are critical for cell proliferation, survival, and growth.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Upon EGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3 then acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets that promote cell survival and inhibit apoptosis. Jbj-09-063, by inhibiting EGFR phosphorylation, prevents the initiation of this cascade, leading to a significant reduction in Akt phosphorylation[2][3][4][5][6][8].

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a central role in regulating cell growth, differentiation, and division. Activation of EGFR leads to the recruitment of adaptor proteins like Grb2, which in turn activates the GTPase RAS. Activated RAS initiates a phosphorylation cascade involving RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive cell cycle progression. Jbj-09-063 effectively blocks this pathway by preventing the initial EGFR autophosphorylation, resulting in a marked decrease in the phosphorylation of ERK1/2[2][3][4][5][6][8].

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability Assay

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cells (e.g., Ba/F3, H1975) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTS Assay: Add an MTS reagent to each well and incubate for a period of time recommended by the manufacturer.

-

Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phosphorylation Status

This technique is used to qualitatively and semi-quantitatively measure the levels of phosphorylated EGFR, Akt, and ERK1/2.

-

Cell Lysis: Treat cells with this compound for a specified time (e.g., 4 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK1/2. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant cancers. Its allosteric mechanism of action provides a powerful tool to combat acquired resistance to existing TKIs. By effectively inhibiting the PI3K/Akt and MAPK/ERK downstream signaling pathways, Jbj-09-063 demonstrates robust anti-proliferative and pro-apoptotic effects in preclinical models. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this promising compound.

References

- 1. JBJ-09-063 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JBJ-09-063 | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Jbj-09-063 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties and bioavailability of Jbj-09-063 hydrochloride, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Introduction to this compound

This compound is a potent and selective inhibitor of EGFR, particularly effective against mutations that confer resistance to other tyrosine kinase inhibitors (TKIs).[1][2][3][4] It functions as an allosteric inhibitor, binding to a site on the EGFR protein distinct from the ATP-binding pocket.[4] This mechanism allows it to be effective against EGFR variants harboring mutations such as L858R, T790M, and C797S.[1][2][3] The primary downstream signaling pathways affected by Jbj-09-063 inhibition are the PI3K/AKT and RAS/RAF/MAPK pathways, leading to a reduction in tumor cell proliferation and survival.[1][2][3]

Pharmacokinetic Data

Pharmacokinetic studies in preclinical models, specifically in mice, have demonstrated that this compound possesses favorable drug-like properties. The compound has been evaluated via both intravenous (i.v.) and oral (p.o.) routes of administration.[5][6]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Jbj-09-063 observed in mice.

| Parameter | Intravenous (3 mg/kg) | Oral (20 mg/kg) | Reference(s) |

| Clearance (Cl) | 15.7 mL/min/kg | - | [5][7] |

| Volume of Distribution (Vss) | 2.5 L/kg | - | [5][7] |

| Half-life (t½) | 2.3 h | - | [5][7] |

| Area Under the Curve (AUC) | - | 2398 ng·h/mL (AUC8h) | [5][7] |

| Bioavailability (F%) | - | 15% | [5][7] |

Note: Cmax and Tmax values for oral administration are not explicitly available in the reviewed literature.

Experimental Protocols

The following sections outline the typical methodologies employed in the pharmacokinetic evaluation of this compound. These protocols are based on a combination of specific information found for Jbj-09-063 and established practices for in vivo pharmacokinetic studies in rodents.

Animal Models

The in vivo pharmacokinetic studies of Jbj-09-063 were conducted in mice.[5][6] While the specific strain is not always detailed, female NCr nude mice are a common model for such studies.

Formulation and Dosing

For in vivo administration, this compound requires appropriate formulation to ensure solubility and stability.

-

Oral Administration (p.o.): A common formulation for oral gavage in mice involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[5]

-

Intravenous Administration (i.v.): For intravenous injection, a solution is typically prepared. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO, which is then further diluted with a pharmaceutically acceptable vehicle such as a mixture of PEG300, Tween 80, and saline.[8]

Dosing:

Sample Collection and Preparation

Blood samples are collected at predetermined time points post-administration to characterize the drug's concentration-time profile.

-

Blood Collection: Serial blood samples are typically collected from a suitable site, such as the tail vein or saphenous vein, at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). The samples are then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.[9]

Bioanalytical Method: LC-MS/MS

The concentration of Jbj-09-063 in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12]

-

Sample Extraction: A protein precipitation method is commonly used to extract the drug from the plasma matrix. This typically involves adding a cold organic solvent (e.g., acetonitrile) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing the analyte is then collected for analysis.

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Jbj-09-063 and an internal standard are monitored for sensitive and selective quantification.

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow for the pharmacokinetic analysis of this compound.

Caption: EGFR signaling pathway and the allosteric inhibition by Jbj-09-063.

Caption: Experimental workflow for pharmacokinetic analysis of Jbj-09-063.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ClinPGx [clinpgx.org]

- 5. JBJ-09-063 | EGFR | 2820336-67-0 | Invivochem [invivochem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. beckman.com [beckman.com]

- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Jbj-09-063 Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jbj-09-063 hydrochloride is a potent, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates high efficacy against EGFR variants harboring activating mutations (e.g., L858R) as well as those with acquired resistance to other tyrosine kinase inhibitors (TKIs), such as the T790M and C797S mutations.[1][3] The mechanism of action involves the inhibition of EGFR autophosphorylation, which subsequently blocks downstream signaling pathways critical for cancer cell proliferation and survival, namely the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1][4] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Various EGFR Mutants

| EGFR Mutant | IC50 (nM) |

| EGFR L858R | 0.147[1][5] |

| EGFR L858R/T790M | 0.063[1][5] |

| EGFR L858R/T790M/C797S | 0.083[1][5] |

| EGFR LT/L747S | 0.396[1][5] |

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes proliferation, and the PI3K-Akt pathway, which promotes cell survival. Jbj-09-063 allosterically inhibits the kinase activity of mutant EGFR, preventing its phosphorylation and blocking both of these critical downstream signaling pathways.

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on cancer cells harboring EGFR mutations. The H1975 non-small cell lung cancer (NSCLC) cell line, which expresses the L858R and T790M EGFR mutations, is used as an example.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

H1975 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding:

-

Culture H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and resuspend cells. Perform a cell count.

-

Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 nM to 1 µM. Include a DMSO-only vehicle control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully aspirate the medium.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the inhibition of EGFR, Akt, and ERK phosphorylation.

Materials:

-

H1975 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Seed 1 x 10⁶ H1975 cells per well in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 2-4 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize the protein levels.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

H1975 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed H1975 cells in 6-well plates and treat with this compound (e.g., 10 nM and 100 nM) and a vehicle control for 48 hours.

-

-

Cell Harvesting and Staining:

-

Collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Experimental Workflow

The following diagram outlines the general workflow for characterizing this compound in a cell-based setting.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

Application Notes: In Vitro Kinase Assay for Jbj-09-063 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jbj-09-063 hydrochloride is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike traditional ATP-competitive inhibitors, Jbj-09-063 binds to a distinct site on the EGFR kinase domain, providing efficacy against EGFR mutations that confer resistance to existing tyrosine kinase inhibitors (TKIs).[4][5] It has demonstrated significant inhibitory activity against various EGFR mutants, including L858R, L858R/T790M, and the osimertinib-resistant L858R/T790M/C797S mutation.[1][2][3][6] The primary mechanism of action involves the suppression of EGFR phosphorylation and subsequent downstream signaling pathways such as the Akt and ERK1/2 pathways.[1][2][7][8]

These application notes provide a detailed protocol for determining the in vitro potency of this compound against specific EGFR kinase mutants using a luminescence-based kinase assay.

Biochemical Activity and Selectivity

This compound exhibits sub-nanomolar potency against clinically relevant EGFR mutants. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.

| Kinase Target | IC50 (nM) |

| EGFR L858R | 0.147[1][2][3][6] |

| EGFR L858R/T790M | 0.063[1][2][3][6] |

| EGFR L858R/T790M/C797S | 0.083[1][2][3][6] |

| EGFR LT/L747S | 0.396[1][2][8] |

Mechanism of Action and Signaling Pathway

The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), plays a crucial role in regulating cell proliferation, survival, and differentiation.[9][10] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the PI3K-Akt and RAS-RAF-MEK-ERK pathways.[11] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[9] Jbj-09-063, as an allosteric inhibitor, prevents the conformational changes required for kinase activity, effectively blocking the phosphorylation of EGFR and the activation of its downstream effectors.[1][7]

Experimental Protocols

This section outlines a detailed protocol for determining the IC50 value of this compound using the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

4.1. Materials and Reagents

-

Recombinant human EGFR kinase (mutant of interest, e.g., L858R/T790M)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

DMSO (Dimethyl sulfoxide)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and sterile tips

-

Plate reader with luminescence detection capabilities

4.2. Experimental Workflow Diagram

4.3. Step-by-Step Procedure

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. Note that solutions may be unstable and should be prepared fresh.[1]

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold serial dilution starting from 1 µM).

-

-

Kinase Reaction Setup (in a 384-well plate):

-

Add 1 µL of each Jbj-09-063 dilution (or DMSO for positive and negative controls) to the appropriate wells.

-

Prepare a master mix containing the kinase buffer, recombinant EGFR enzyme, and the peptide substrate at 2x the final desired concentration.

-

Add 10 µL of the kinase/substrate master mix to each well.

-

Prepare a 2x ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase mutant.

-

To initiate the kinase reaction, add 10 µL of the 2x ATP solution to all wells except the negative controls (to which 10 µL of kinase buffer without ATP is added).

-

Mix the plate gently for 30 seconds.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Luminescence Generation and Measurement:

-

Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.

-

Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

4.4. Data Analysis

-

Normalization:

-

Average the signal from the "no kinase" or "100% inhibition" control wells (max inhibition).

-

Average the signal from the "DMSO only" or "0% inhibition" control wells (min inhibition).

-

Normalize the data by calculating the percent inhibition for each Jbj-09-063 concentration: % Inhibition = 100 x (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_MinInhibition - Signal_MaxInhibition))

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the Jbj-09-063 concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

-

Conclusion

The provided protocol offers a robust framework for quantifying the inhibitory activity of this compound against wild-type and mutant EGFR kinases. As an allosteric inhibitor with high potency against treatment-resistant mutations, accurate and reproducible in vitro characterization is essential for its continued development and application in cancer research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JBJ-09-063 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. JBJ-09-063 | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Erbb4 Signaling: an overlooked backup system? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ErbB Family Signalling: A Paradigm for Oncogene Addiction and Personalized Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Jbj-09-063 hydrochloride: A Mutant-Selective Allosteric EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jbj-09-063 hydrochloride is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates significant efficacy against EGFR isoforms harboring activating mutations, including those resistant to existing ATP-competitive tyrosine kinase inhibitors (TKIs).[1][2] This document provides detailed protocols for utilizing this compound in preclinical research, with a specific focus on Western blot analysis to determine its effect on EGFR phosphorylation (p-EGFR). The provided methodologies are collated from published research and standard laboratory practices.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). This compound represents a novel therapeutic strategy by targeting an allosteric site on the EGFR kinase domain, leading to the inhibition of its activity.[1][2] This compound has been shown to effectively suppress the phosphorylation of EGFR and downstream signaling components, including Akt and ERK1/2.[3][4] The following protocols and data provide a framework for investigating the mechanism of action of this compound.

Data Presentation

In Vitro Efficacy of this compound

The inhibitory activity of this compound has been characterized across various EGFR mutant cell lines. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity.

| EGFR Mutant | IC50 (nM) | Reference |

| EGFR L858R | 0.147 | [3][4] |

| EGFR L858R/T790M | 0.063 | [3][4] |

| EGFR L858R/T790M/C797S | 0.083 | [3][4] |

| EGFR LT/L747S | 0.396 | [3][4] |

Quantitative Western Blot Analysis of p-EGFR Inhibition

The following table summarizes the observed dose-dependent inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in H3255 (EGFR L858R/T790M) cells treated with this compound for 24 hours. Data is estimated from densitometric analysis of published Western blots.

| Treatment Concentration (nM) | Estimated % Inhibition of p-EGFR (Y1068) |

| 1 | ~25% |

| 10 | ~75% |

| 100 | >95% |

| 1000 | >95% |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Maintenance: H3255 cells, harboring the EGFR L858R/T790M mutations, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Note: Solutions are unstable and should be prepared fresh.[1]

-

Cell Treatment: Seed H3255 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control. Incubate the cells for the desired time points (e.g., 2, 8, 16, 24 hours).

Western Blot Protocol for p-EGFR (Tyr1068)

This protocol is a comprehensive guide for the detection of phosphorylated EGFR at tyrosine 1068.

1. Cell Lysis

-

Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-